Cas no 1339873-33-4 (N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide)

N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide 化学的及び物理的性質
名前と識別子
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- N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide
- n-(1-Amino-2-methylpropan-2-yl)isobutyramide
- Propanamide, N-(2-amino-1,1-dimethylethyl)-2-methyl-
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- インチ: 1S/C8H18N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,5,9H2,1-4H3,(H,10,11)
- InChIKey: KGUSGVTZAHANOW-UHFFFAOYSA-N
- SMILES: O=C(C(C)C)NC(C)(C)CN
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 141
- XLogP3: 0.3
- トポロジー分子極性表面積: 55.1
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377908-10.0g |
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide |
1339873-33-4 | 10.0g |
$6635.0 | 2023-03-02 | ||
Enamine | EN300-377908-1.0g |
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide |
1339873-33-4 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344328-100mg |
n-(1-Amino-2-methylpropan-2-yl)isobutyramide |
1339873-33-4 | 95% | 100mg |
¥29306.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344328-250mg |
n-(1-Amino-2-methylpropan-2-yl)isobutyramide |
1339873-33-4 | 95% | 250mg |
¥38340.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344328-500mg |
n-(1-Amino-2-methylpropan-2-yl)isobutyramide |
1339873-33-4 | 95% | 500mg |
¥37346.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344328-1g |
n-(1-Amino-2-methylpropan-2-yl)isobutyramide |
1339873-33-4 | 95% | 1g |
¥38878.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344328-50mg |
n-(1-Amino-2-methylpropan-2-yl)isobutyramide |
1339873-33-4 | 95% | 50mg |
¥27993.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075617-1g |
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide |
1339873-33-4 | 95% | 1g |
¥7637.0 | 2024-04-18 | |
Enamine | EN300-377908-5.0g |
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide |
1339873-33-4 | 5.0g |
$4475.0 | 2023-03-02 | ||
Enamine | EN300-377908-2.5g |
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide |
1339873-33-4 | 2.5g |
$3025.0 | 2023-03-02 |
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamideに関する追加情報
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide: A Comprehensive Guide to Its Properties and Applications
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide (CAS No. 1339873-33-4) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications. This amide derivative, characterized by its branched alkyl chains and amino functional group, serves as a valuable intermediate in pharmaceutical research and fine chemical synthesis. The compound's molecular formula C8H18N2O and molecular weight of 158.24 g/mol make it an interesting subject for researchers exploring bioactive molecules and drug discovery.
The chemical properties of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide demonstrate excellent stability under standard conditions, with a melting point range typically between 80-85°C. Its solubility profile shows moderate polarity, being soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water. These characteristics make it particularly useful for organic synthesis applications where controlled reactivity is desired. Recent studies have highlighted its potential as a building block for more complex molecular architectures in medicinal chemistry projects.
In pharmaceutical applications, N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide has shown promise as a precursor for various therapeutic agents. Researchers are particularly interested in its potential role in developing central nervous system (CNS) drugs, given its structural similarity to known neuromodulators. The compound's branched structure may contribute to enhanced blood-brain barrier penetration, a critical factor in CNS drug development. Current investigations focus on its incorporation into novel small molecule therapeutics targeting neurological disorders.
The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide typically involves amide bond formation between isobutyric acid derivatives and 1-amino-2-methyl-2-propanol. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic methods and atom-efficient reactions to minimize environmental impact. Recent advancements in flow chemistry techniques have enabled more efficient production of this compound at scale, addressing growing demand from the pharmaceutical and biotechnology sectors.
Market trends indicate increasing interest in N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide from contract research organizations (CROs) and academic laboratories. The global market for specialized chemical intermediates like this compound is projected to grow steadily, driven by expanding drug discovery pipelines and personalized medicine initiatives. Quality control standards for CAS No. 1339873-33-4 typically require HPLC purity ≥98%, with strict specifications for residual solvents and heavy metal content to meet pharmaceutical-grade requirements.
From a safety perspective, N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide requires standard laboratory precautions including proper ventilation and personal protective equipment. While not classified as highly hazardous, material safety data sheets recommend avoiding prolonged skin contact or inhalation of dust. Proper storage conditions involve keeping the compound in tightly sealed containers at room temperature, protected from moisture and extreme temperatures to maintain stability.
Recent scientific literature highlights novel applications of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide in peptide mimetics design and enzyme inhibitor development. Its structural features allow for diverse chemical modifications, making it a versatile scaffold for creating targeted bioactive compounds. Researchers are particularly excited about its potential in developing next-generation protein-protein interaction inhibitors, a hot topic in contemporary drug discovery.
The analytical characterization of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's identity and purity while providing valuable structural information for further derivatization. Advanced analytical approaches including chiral HPLC may be employed when working with optically active derivatives of this compound.
Future research directions for N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide (CAS No. 1339873-33-4) include exploration of its potential in bioconjugation chemistry and prodrug design. The compound's functional groups offer multiple sites for chemical modification, enabling creation of diverse molecular libraries for high-throughput screening. As the pharmaceutical industry continues to seek novel chemical entities, this compound's versatility positions it as an important tool for lead compound optimization and structure-activity relationship studies.
For researchers sourcing N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide, it's crucial to verify supplier credentials and request comprehensive analytical certificates. Reputable chemical suppliers typically provide detailed technical data sheets including HPLC chromatograms, NMR spectra, and elemental analysis results. Current good manufacturing practice (cGMP) compliance may be required for pharmaceutical applications, influencing supplier selection and quality assurance protocols.
The environmental fate of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide has become an important consideration in light of growing green chemistry initiatives. Preliminary biodegradability studies suggest moderate environmental persistence, prompting development of improved synthetic methods that minimize waste generation. Researchers are actively investigating biocatalytic routes for producing this compound as part of sustainable chemistry efforts in the fine chemicals industry.
In conclusion, N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide represents an important chemical building block with diverse applications in pharmaceutical research and specialty chemical synthesis. Its unique structural features and synthetic versatility continue to attract interest from both academic and industrial researchers. As the scientific community seeks solutions to complex therapeutic challenges, compounds like CAS No. 1339873-33-4 will undoubtedly play a significant role in advancing medicinal chemistry and drug development pipelines worldwide.
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